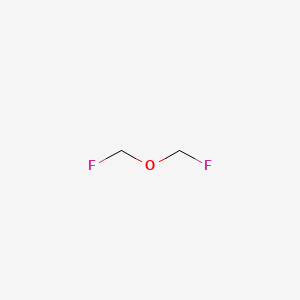

Bis(fluoromethyl)ether

説明

Bis(fluoromethyl)ether is a chemical compound with the molecular formula C2H4F2O . It has an average mass of 82.049 Da and a monoisotopic mass of 82.023018 Da .

Chemical Reactions Analysis

Ethers, including Bis(fluoromethyl)ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .Physical And Chemical Properties Analysis

Bis(fluoromethyl)ether has a molecular weight of 82.05 . It has a melting point of -70°C, a boiling point of 34°C, and a density of 1.208 g/cm^3 . It is a clear liquid .科学的研究の応用

Application in High Voltage Lithium Metal Batteries

Scientific Field

This application falls under the field of Electrochemistry and Material Science , specifically in the development of high voltage lithium metal batteries.

Summary of the Application

Bis(fluoromethyl)ether is used as a solvent in the electrolyte for high voltage lithium metal batteries . The development of new solvents is imperative in lithium metal batteries due to the incompatibility of conventional carbonate and narrow electrochemical windows of ether-based electrolytes .

Methods of Application or Experimental Procedures

A new solvent, 2,2-dimethoxy-4-(tri-fluoromethyl)-1,3-dioxolane (DTDL), was reported, combining a cyclic fluorinated ether with a linear ether segment to simultaneously achieve high voltage stability and tune lithium ion solvation ability . This solvent was used in the electrolyte for high-voltage lithium metal batteries .

Results or Outcomes

The use of this solvent achieved high oxidation stability up to 5.5V, a large lithium ion transference number of 0.75, and a stable Coulombic efficiency of 99.2% after 500 cycles . Furthermore, a 20 μm thick lithium paired LiNi0.8-Co0.1Mn0.1O2 full cell incorporating 2MLiFSI-DTD electrolyte retained 84% of the original capacity after 200 cycles at 0.5C .

Application in Bioactive Substances

Scientific Field

This application falls under the field of Pharmaceutical Research and Biochemistry .

Summary of the Application

Bis(fluoromethyl)ether, specifically the trifluoromethoxy group, is finding increased utility as a substituent in bioactives . Fluorine is a popular hetero-atom for incorporation into small molecules in life science-oriented research .

Methods of Application or Experimental Procedures

The trifluoromethoxy group is incorporated into bioactive compounds during their synthesis . The exact methods and procedures can vary depending on the specific bioactive compound being synthesized .

Results or Outcomes

The incorporation of the trifluoromethoxy group into bioactive compounds is still a developing field, and the exact outcomes can vary. However, the use of fluorinated compounds in pharmaceutical research is increasing, and about 10% of all marketed pharmaceuticals contain a fluorine atom .

Safety And Hazards

特性

IUPAC Name |

fluoro(fluoromethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F2O/c3-1-5-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAMQLNREKTWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OCF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371091 | |

| Record name | Fluoromethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoro(fluoromethoxy)methane | |

CAS RN |

462-51-1 | |

| Record name | Fluoromethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

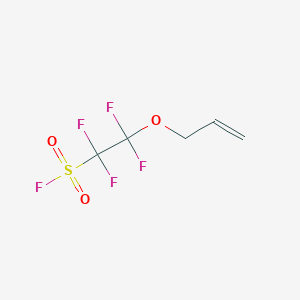

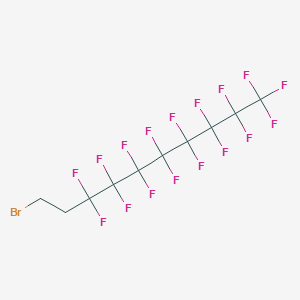

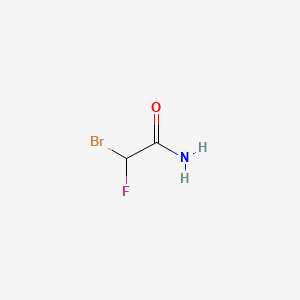

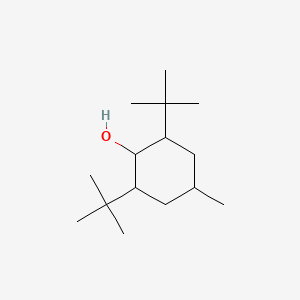

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

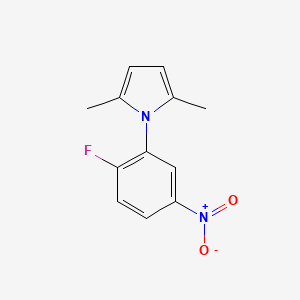

![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)

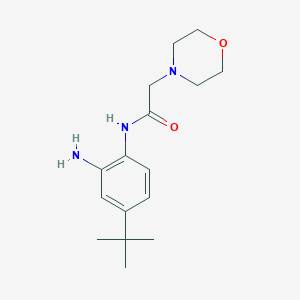

![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)